6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxyacetate
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Description
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxyacetate is a useful research compound. Its molecular formula is C20H17N3O6S2 and its molecular weight is 459.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The compound is involved in complex synthesis processes that lead to the formation of various heterocyclic compounds. For example, One-pot, Three-component Synthesis of thiadiazolo[3,2-a]pyridines from thiadiazole derivatives suggests a methodology that could potentially include or be related to the synthesis pathways of the compound . These processes are critical for developing novel compounds with potential applications in materials science and drug discovery (Hashmi et al., 2007).
Biological Activities
The research on Pyrazole derivatives as inhibitors of photosynthetic electron transport provides an example of how structurally similar compounds can exhibit significant biological activity. These compounds have been evaluated for their ability to interfere with crucial biological processes, suggesting that our compound of interest could also possess similar bioactive properties that warrant further investigation (Vicentini et al., 2005).
Antimicrobial Properties
The synthesis and evaluation of 1,3,4-thiadiazole derivatives for antimicrobial activities highlight the potential of thiadiazole compounds in developing new antimicrobial agents. Given the structural relevance, the compound may also exhibit antimicrobial properties, underscoring the importance of such compounds in addressing the growing concern over antibiotic resistance (Noolvi et al., 2016).
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S2/c24-15-8-14(11-30-20-23-22-19(31-20)21-18(26)12-6-7-12)27-9-16(15)29-17(25)10-28-13-4-2-1-3-5-13/h1-5,8-9,12H,6-7,10-11H2,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIPXKPFHUUPAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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